Home > Products > Screening Compounds P18558 > Desisobutyryl Ciclesonide
Desisobutyryl Ciclesonide - 161115-59-9

Desisobutyryl Ciclesonide

Catalog Number: EVT-334516
CAS Number: 161115-59-9
Molecular Formula: C28H38O6
Molecular Weight: 470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desisobutyryl ciclesonide (des-CIC) is the pharmacologically active metabolite of ciclesonide, a synthetic glucocorticoid. [, , ] It acts as a potent anti-inflammatory agent, primarily studied for its effects on the respiratory system. [, ]

Ciclesonide

Compound Description: Ciclesonide is an inhaled corticosteroid prodrug that is inactive in its administered form. [, , , , ] It is converted within the lungs by esterases to its pharmacologically active metabolite, Desisobutyryl Ciclesonide. [, , , , , ] Ciclesonide is formulated as a solution for inhalation, utilizing a hydrofluoroalkane pressurized metered-dose inhaler. []

Relevance: Ciclesonide is the direct precursor to Desisobutyryl Ciclesonide, and its conversion to the active metabolite is essential for the drug's therapeutic effect. [, ] This targeted activation in the lungs contributes to a lower risk of systemic side effects compared to other inhaled corticosteroids. [, , , ]

Desisobutyryl Ciclesonide Oleate

Compound Description: Desisobutyryl Ciclesonide Oleate is a fatty acid conjugate of Desisobutyryl Ciclesonide formed through esterification. [, ] This conjugation occurs within the lungs and is believed to prolong the drug's pulmonary retention and duration of action. [, ]

Relevance: Desisobutyryl Ciclesonide Oleate represents a storage form of Desisobutyryl Ciclesonide within the lungs. [, ] This reversible esterification contributes to the sustained therapeutic effect of Desisobutyryl Ciclesonide, potentially allowing for once-daily dosing. [, , ]

Desisobutyryl Ciclesonide Palmitate

Compound Description: Similar to Desisobutyryl Ciclesonide Oleate, Desisobutyryl Ciclesonide Palmitate is another fatty acid conjugate of Desisobutyryl Ciclesonide. [] This conjugation with palmitic acid also contributes to the prolonged pulmonary retention of the active metabolite. []

Relevance: Desisobutyryl Ciclesonide Palmitate, along with Desisobutyryl Ciclesonide Oleate, highlights the ability of Desisobutyryl Ciclesonide to form fatty acid esters within the lungs. [] This characteristic distinguishes Desisobutyryl Ciclesonide from some other inhaled corticosteroids and contributes to its unique pharmacokinetic profile. []

Compound Description: Dihydroxylated Desisobutyryl Ciclesonide is a major metabolite of Desisobutyryl Ciclesonide formed through hepatic metabolism. [] This metabolite is pharmacologically inactive and represents a significant pathway for the elimination of Desisobutyryl Ciclesonide from the body. []

Relevance: The formation of Dihydroxylated Desisobutyryl Ciclesonide demonstrates the efficient hepatic clearance of Desisobutyryl Ciclesonide, contributing to its low systemic exposure and reduced risk of systemic side effects compared to some other inhaled corticosteroids. []

Fluticasone Propionate

Compound Description: Fluticasone Propionate is another inhaled corticosteroid commonly used in the treatment of asthma. [, ] It is considered a "gold standard" treatment and is often used as a comparator in clinical trials evaluating the efficacy and safety of Desisobutyryl Ciclesonide. [, ]

Relevance: Comparing Fluticasone Propionate with Desisobutyryl Ciclesonide helps to establish the relative efficacy, safety, and pharmacokinetic profile of Desisobutyryl Ciclesonide. [, , , ] Studies have shown that Desisobutyryl Ciclesonide may offer a comparable therapeutic effect with a potentially improved safety profile, particularly regarding systemic side effects. [, , ]

Budesonide

Compound Description: Budesonide is another inhaled corticosteroid used in asthma management. [, ] Like Fluticasone Propionate, Budesonide serves as a comparator in studies evaluating Desisobutyryl Ciclesonide. [, ]

Relevance: Clinical trials comparing Desisobutyryl Ciclesonide to Budesonide help to demonstrate the non-inferiority and potential advantages of Desisobutyryl Ciclesonide in terms of efficacy, dosing frequency (once-daily vs. twice-daily), and safety profile. [, ]

Overview

Desisobutyryl Ciclesonide is a pharmacologically active metabolite of Ciclesonide, a novel corticosteroid used primarily for treating asthma and allergic rhinitis. Upon administration, Ciclesonide is converted by intracellular esterases in the lungs to Desisobutyryl Ciclesonide, which exerts anti-inflammatory effects. The compound is classified as a corticosteroid and is notable for its unique mechanism of activation and action within the respiratory system.

Source and Classification

Desisobutyryl Ciclesonide originates from the prodrug Ciclesonide, which is designed to enhance lung deposition and minimize systemic exposure. It belongs to the class of corticosteroids, specifically glucocorticoids, which are widely used in managing inflammatory conditions due to their potent anti-inflammatory properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Desisobutyryl Ciclesonide occurs through the metabolic conversion of Ciclesonide via hydrolysis by esterases present in the lungs. This process involves several steps:

  1. Administration: Ciclesonide is administered via inhalation.
  2. Metabolism: Once in the lung tissue, Ciclesonide is hydrolyzed by enzymes such as carboxylesterases to form Desisobutyryl Ciclesonide.
  3. Conjugation: The metabolite can further undergo esterification to form fatty acid conjugates, such as Desisobutyryl Ciclesonide oleate and palmitate, which may enhance its retention in lung tissue .

Studies have demonstrated that the formation of Desisobutyryl Ciclesonide can be influenced by various factors, including the concentration of esterases and the presence of inhibitors .

Molecular Structure Analysis

Structure and Data

Desisobutyryl Ciclesonide has a specific molecular structure characterized by its steroid backbone, which is essential for its biological activity. The compound's chemical formula is C21H27O5C_{21}H_{27}O_5, with a molecular weight of approximately 347.44 g/mol.

  • Chemical Structure: The structural formula features a cyclopentanoperhydrophenanthrene core typical of corticosteroids, with functional groups that facilitate its interaction with glucocorticoid receptors.

Data

  • CAS Number: 161115-59-9
  • Molecular Weight: 347.44 g/mol
  • Melting Point: Not extensively documented but generally stable under normal conditions.
Chemical Reactions Analysis

Reactions and Technical Details

Desisobutyryl Ciclesonide participates in several chemical reactions primarily related to its metabolism:

  1. Hydrolysis: The primary reaction involves the hydrolysis of Ciclesonide to form Desisobutyryl Ciclesonide.
  2. Esterification: Desisobutyryl Ciclesonide can react with fatty acids to form esters (e.g., oleate and palmitate), which may affect its pharmacokinetics and retention in lung tissues .
  3. Reversibility: Studies indicate that fatty acid conjugates can revert back to Desisobutyryl Ciclesonide under certain conditions, highlighting a dynamic metabolic process .
Mechanism of Action

Process and Data

Desisobutyryl Ciclesonide acts primarily through its interaction with glucocorticoid receptors in respiratory tissues:

  1. Receptor Binding: After conversion from Ciclesonide, Desisobutyryl Ciclesonide binds to glucocorticoid receptors located in airway epithelial cells.
  2. Anti-inflammatory Effects: This binding leads to the modulation of gene expression, resulting in decreased production of pro-inflammatory cytokines and chemokines.
  3. Pharmacokinetics: The pharmacokinetic profile shows that Desisobutyryl Ciclesonide has a terminal half-life ranging from approximately 3 to 3.5 hours in both healthy subjects and patients with asthma .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard storage conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits stability across a physiological pH range but may degrade under extreme pH conditions.

Relevant data on these properties are crucial for understanding formulation strategies for inhalation therapies.

Applications

Scientific Uses

Desisobutyryl Ciclesonide is primarily utilized in clinical settings for:

  • Asthma Management: As a key metabolite of Ciclesonide, it plays a vital role in controlling asthma symptoms through its potent anti-inflammatory actions.
  • Research Purposes: It is also used in pharmacokinetic studies to understand drug metabolism and efficacy in respiratory diseases .
  • Drug Development: Insights into its metabolic pathways inform the design of new inhaled corticosteroids with improved efficacy and reduced side effects.
Introduction

Pharmacological Significance of Desisobutyryl Ciclesonide in Glucocorticoid Therapy

Desisobutyryl ciclesonide (des-CIC) is the pharmacologically active metabolite of the inhaled corticosteroid (ICS) prodrug ciclesonide. Its significance lies in its targeted activation mechanism and reduced systemic exposure. Unlike conventional glucocorticoids, ciclesonide undergoes selective enzymatic conversion to des-CIC by esterases predominantly located in the pulmonary epithelium [1] [3]. This activation yields a compound with a 100-fold greater glucocorticoid receptor (GR) binding affinity than the parent molecule and approximately 12 times the potency of dexamethasone [1] [4]. The pro-soft drug design of ciclesonide ensures that des-CIC forms intracellularly, where up to one-third undergoes fatty acid conjugation, creating a sustained anti-inflammatory reservoir within lung tissue [1] [3]. This lipid conjugation mechanism enables once-daily dosing efficacy comparable to twice-daily budesonide or fluticasone regimens [1] [6].

Pharmacokinetic advantages include minimal oral bioavailability (<1%) due to extensive first-pass hepatic metabolism and high plasma protein binding (~99%), limiting free circulating des-CIC [1] [4]. These properties contribute to a favorable therapeutic index, as evidenced by negligible impacts on hypothalamic-pituitary-adrenal (HPA) axis function even at doses up to 1,280 μg/day in clinical trials [1] [7].

Table 1: Key Pharmacokinetic Properties of des-CIC

PropertyValueBiological Implication
GR Binding Affinity (RRA)1,200 (vs. dexamethasone=100)Enhanced anti-inflammatory potency
Plasma Protein Binding~99%Limited free fraction reduces systemic exposure
Oral Bioavailability<1%Low risk from swallowed fraction
Active Metabolite FormationLung-specific (via esterases)Targeted pulmonary activation
Fatty Acid ConjugationUp to 30% of lung-deposited doseSustained tissue retention and prolonged efficacy

Clinical and Preclinical Relevance in Respiratory and Neonatal Pathologies

Des-CIC’s clinical utility is well-established in asthma management. In adults and children ≥12 years, des-CIC demonstrates equivalent efficacy to benchmark ICS therapies:

  • Lung Function Improvement: 160 μg once-daily des-CIC achieved comparable increases in forced expiratory volume (FEV₁) and peak expiratory flow (PEF) to 400 μg budesonide in multi-center trials [1] [6].
  • Anti-Inflammatory Activity: Significant reductions in late-phase allergic reactions and airway hyperresponsiveness to adenosine monophosphate (AMP) at doses ≥80 μg/day [1].
  • Device Efficiency: Hydrofluoroalkane (HFA) metered-dose inhalers deliver >50% lung deposition with uniform distribution to small airways, contrasting with 12–13% deposition for fluticasone dry-powder formulations [1] [6].

Emerging research highlights des-CIC’s potential in neonatal applications. Preterm infants face risks from systemic glucocorticoids like dexamethasone, which impair neurodevelopment. Rodent studies reveal that subcutaneous ciclesonide administration (converted to des-CIC) activates GR-responsive genes in neonatal lungs (e.g., FKBP5, PER1) without reducing brain weight, myelination, or cerebellar size—effects consistently observed with dexamethasone [5]. Crucially, human placental carboxylesterases (CES1) activate ciclesonide during mid-gestation, posing fetal exposure risks if used antenatally [2]. However, neonatal lung-specific esterases may enable localized des-CIC generation while sparing extrapulmonary tissues.

Table 2: Clinical Efficacy of des-CIC Across Respiratory Indications

PopulationComparatorKey Efficacy EndpointStudy Duration
Adults (moderate asthma)Budesonide 400μg QDEquivalent FEV₁ improvement (Δ=0.32L vs. 0.29L)12 weeks [1]
Children (6–12 years)PlaceboImproved AM PEF (Δ=27.4 L/min, p<0.001)12 weeks [7]
Allergic asthmaPlacebo62% reduction in late-phase reaction post-allergen1 week [1]
Neonatal rats (PND1-5)DexamethasoneEquivalent FKBP5 lung induction; no brain effects5 days [5]

Objectives and Scope of Current Research on des-CIC

Current research objectives focus on three knowledge gaps:

  • Esterase Variability: Quantifying interindividual differences in pulmonary CES1/CES2 expression that may influence des-CIC activation, particularly in neonates [2] [5].
  • Neonatal Applicability: Defining des-CIC’s safety and efficacy profile in bronchopulmonary dysplasia (BPD) models. A critical question is whether human neonatal lungs express sufficient esterases for localized activation without placental or hepatic contributions [5].
  • Drug Interaction Risks: Although des-CIC shows no cytochrome P450 inhibition in vitro, its interactions with potent CYP3A4 inhibitors (e.g., ketoconazole) require further characterization. Co-administration increases des-CIC exposure 3.6-fold, suggesting potential saturation of metabolic pathways at supratherapeutic doses [7].

Future research will prioritize tissue-specific biodistribution studies using isotope-labeled ciclesonide in translational models and biomarker-driven clinical trials in pediatric asthma and BPD cohorts. The overarching goal remains leveraging des-CIC’s unique pharmacology to expand therapeutic windows in vulnerable populations where systemic glucocorticoid effects are dose-limiting.

Properties

CAS Number

161115-59-9

Product Name

Desisobutyryl Ciclesonide

IUPAC Name

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1

InChI Key

OXPLANUPKBHPMS-ZXBNPROVSA-N

SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O

Synonyms

(11β,16α)-16,17-[[(R)-Cyclohexylmethylene]bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione; CIC-AP; Ciclesonide active principle

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.